molecular formula C16H22F3N5O3 B2423841 1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-97-6

1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2423841
CAS No.: 2097913-97-6
M. Wt: 389.379
InChI Key: PKYKTTABQFJTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H22F3N5O3 and its molecular weight is 389.379. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

The scientific research applications of 1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, a complex chemical compound, primarily revolve around its design and synthesis for specific biological activities. One of the key research areas is the development of novel compounds with hypoglycemic activity. A study by Oguchi et al. (2000) focused on the design, synthesis, and evaluation of a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound . These compounds were tested for their ability to induce insulin-dependent differentiation in adipocytes and showed promising hypoglycemic activity in diabetic mouse models. The research highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar strategies could be applied to the synthesis and evaluation of this compound derivatives for potential therapeutic applications (Oguchi et al., 2000).

Antimicrobial Activities

Another significant area of research application for such compounds is in the development of antimicrobial agents. Başoğlu et al. (2013) investigated a series of azole derivatives, including oxadiazole, thiazolidine, and triazole compounds, for their antimicrobial properties. These compounds were synthesized starting from furan-2-carbohydrazide and further modified to include various secondary amines, such as piperidine and piperazine. The synthesized compounds were evaluated for their activity against a range of microorganisms, with some showing notable antimicrobial effects. This study underscores the potential of this compound and its derivatives in contributing to the development of new antimicrobial agents (Başoğlu et al., 2013).

Chemotherapeutic Research

In chemotherapeutic research, compounds with the imidazolidine-2,4-dione moiety are explored for their potential to sensitize drug-resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus), to antibiotics. A study by Matys et al. (2015) synthesized a series of imidazolidine-4-one derivatives and evaluated their ability to enhance the efficacy of antibiotics against MRSA strains. The research identified specific compounds that, in combination with β-lactam antibiotics, showed increased potency against resistant bacteria, highlighting the relevance of such chemical structures in overcoming drug resistance in bacterial infections (Matys et al., 2015).

Properties

IUPAC Name

1-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O3/c1-10(2)14-20-12(27-21-14)7-22-5-3-11(4-6-22)23-8-13(25)24(15(23)26)9-16(17,18)19/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYKTTABQFJTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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